Enhanced Thermal and Vacuum Stability of TCE-TTF Relative to Unsubstituted TTF
TCE-TTF demonstrates substantially improved thermal and vacuum stability compared to unsubstituted tetrathiafulvalene, which is critical for device fabrication processes requiring thermal evaporation or extended operational lifetimes [1]. The thermal and vacuum stability analyses revealed that TCE-TTF was much better than TTF, attributed to the electron-withdrawing nature of the cyanoethylthio substituents that raise the oxidation potential relative to the unsubstituted core [1].
| Evidence Dimension | Thermal and vacuum stability (qualitative ranking) |
|---|---|
| Target Compound Data | TCE-TTF: much better stability than unsubstituted TTF |
| Comparator Or Baseline | Unsubstituted tetrathiafulvalene (TTF) |
| Quantified Difference | Not quantified in source; described as 'much better' based on thermal and vacuum stability analyses |
| Conditions | Thermal and vacuum stability analyses; oxidation susceptibility assessment |
Why This Matters
This differentiation directly impacts procurement for organic field-effect transistor (OFET) and organic semiconductor research, where device fabrication often involves thermal evaporation or vacuum processing steps that would degrade less stable TTF analogs.
- [1] Jiang H, Yang X, et al. Organic single crystalline micro- and nanowires field-effect transistors of a tetrathiafulvalene (TTF) derivative with strong π–π orbits and S⋯S interactions. Synthetic Metals, 2011, 161(1–2): 136-142. View Source
